molecular formula C20H22N4OS B2707721 N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1448035-48-0

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2707721
CAS No.: 1448035-48-0
M. Wt: 366.48
InChI Key: GXDKLJFVPGNNMA-UHFFFAOYSA-N
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Description

“N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide” is a chemical compound with the molecular formula C20H22N4OS and a molecular weight of 366.48. It’s a thiophene-based analog, which has been of interest to a growing number of scientists as a potential class of biologically active compounds .

Scientific Research Applications

Anticancer Agents

A series of novel ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates and 5-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-4,5-dihydropyrazole-1-carbothioamides were designed, synthesized, and evaluated for their topoisomerase IIα inhibitory activity and in vitro cytotoxicity against cancerous cell lines. Compound 5d showed significant cytotoxicity and topoisomerase IIα inhibition, indicating potential as an anticancer agent (Alam et al., 2016).

Antimicrobial Activity

Thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives were synthesized and screened for their antimicrobial activities. Some of the newly synthesized compounds showed significant in vitro antimicrobial activities, highlighting their potential as antimicrobial agents (Gad-Elkareem et al., 2011).

Tuberculosis Treatment

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their in vitro Mycobacterium tuberculosis inhibitory activity. Among the compounds studied, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate showed promising activity against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis (Jeankumar et al., 2013).

Antitumor and Anti-Leishmanial Activity

Novel thiophene derivatives derived from the reaction of cyclopentanone with elemental sulfur and cyano-methylene reagents were synthesized and evaluated for their antitumor and anti-leishmanial activities. Some compounds exhibited high inhibitory effects towards three cancer cell lines and showed significant anti-leishmanial activity (Mohareb & Al-farouk, 2012).

Antioxidant Agents

Novel 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives were designed and synthesized to investigate their potential activities as antioxidants. These derivatives were modified to create high-efficiency antioxidants, particularly against ABTS. Compound 10 showed higher antioxidant activity than ascorbic acid, indicating their potential as antioxidant agents (Aziz et al., 2021).

Future Directions

Thiophene-based compounds, including the one , are a topic of ongoing research due to their potential biological activity . Future research may focus on elucidating the compound’s specific biological activities, optimizing its synthesis, and exploring its potential applications.

Properties

IUPAC Name

N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c25-19(20(9-2-3-10-20)18-7-5-15-26-18)22-12-14-24-13-8-17(23-24)16-6-1-4-11-21-16/h1,4-8,11,13,15H,2-3,9-10,12,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDKLJFVPGNNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCCN3C=CC(=N3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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